molecular formula C14H11NO4Se B025118 4-Nitrophenyl(phenylselenyl)acetate CAS No. 104015-14-7

4-Nitrophenyl(phenylselenyl)acetate

Cat. No. B025118
CAS RN: 104015-14-7
M. Wt: 336.2 g/mol
InChI Key: FLNINVYSBFZTTD-UHFFFAOYSA-N
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Description

4-Nitrophenyl(phenylselenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method that involves the reaction between 4-nitrophenol and phenylselenyl chloride. The resulting compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.

Mechanism Of Action

The mechanism of action of 4-Nitrophenyl(phenylselenyl)acetate is complex and involves a range of chemical reactions. The compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This reaction results in the formation of a covalent bond between the compound and the nucleophile, which can be detected through a range of techniques, including mass spectrometry and UV-visible spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl(phenylselenyl)acetate are complex and varied. One of the most important effects of the compound is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Nitrophenyl(phenylselenyl)acetate is its ability to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. This makes the compound an important tool for studying the structure and function of proteins. Additionally, the compound has been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful control of reaction conditions.

Future Directions

There are a range of potential future directions for research involving 4-Nitrophenyl(phenylselenyl)acetate. One promising area of research involves the development of new methods for detecting the compound's reaction with nucleophiles, which could help researchers gain a more detailed understanding of the structure and function of proteins. Additionally, the compound's potential as an antioxidant may make it useful for preventing oxidative damage in a range of cell types, which could have important implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop safe and effective methods for its use in lab experiments.

Synthesis Methods

4-Nitrophenyl(phenylselenyl)acetate is synthesized through a reaction between 4-nitrophenol and phenylselenyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and requires careful control of temperature and reaction time to ensure that the desired product is obtained. The resulting compound can be purified through a range of techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-Nitrophenyl(phenylselenyl)acetate has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanism of action of enzymes and other proteins. This is due to the fact that the compound is able to react with a range of nucleophiles, including thiols and amines, which are commonly found in proteins. By studying the reaction between 4-Nitrophenyl(phenylselenyl)acetate and these nucleophiles, researchers can gain valuable insights into the structure and function of proteins.

properties

CAS RN

104015-14-7

Product Name

4-Nitrophenyl(phenylselenyl)acetate

Molecular Formula

C14H11NO4Se

Molecular Weight

336.2 g/mol

IUPAC Name

(4-nitrophenyl) 2-phenylselanylacetate

InChI

InChI=1S/C14H11NO4Se/c16-14(10-20-13-4-2-1-3-5-13)19-12-8-6-11(7-9-12)15(17)18/h1-9H,10H2

InChI Key

FLNINVYSBFZTTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

104015-14-7

synonyms

4-nitrophenyl(phenylselenyl)acetate
nitrophenyl-Ph-selenyl-Ac
p-nitrophenyl(phenylselenyl)acetate

Origin of Product

United States

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